1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It likely contains an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . This group is often involved in various chemical reactions and can influence the properties of the molecule .
Chemical Reactions Analysis
The aminomethyl group in the molecule can participate in various chemical reactions. For instance, it can act as an electron-withdrawing group that lowers the pKa of the neighboring group, thereby facilitating binding at neutral pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule depend on its structure. These properties can include things like solubility, density, melting point, boiling point, and reactivity .
Scientific Research Applications
Organic Synthesis and Protecting Groups
- The utility of the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in solid-phase oligodeoxyribonucleotide synthesis is noteworthy. It offers a cost-efficient approach for the potential application in the preparation of therapeutic oligonucleotides, utilizing a unique thermolytic cyclodeesterification process for cleavage from oligonucleotides (Grajkowski et al., 2001).
Medicinal Chemistry and Drug Synthesis
- The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the synthesis of (S)-dapoxetine, a valuable intermediate. This demonstrates the application in asymmetric synthesis, leveraging Candida antarctica lipase A for the transesterification reaction (Torre et al., 2006).
Material Chemistry
- The development of new chitosan derivatives via a regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds at the C(3) position through a Mannich reaction. This process enhances the solubility of chitosan in organic solvents, indicating its application in material chemistry and possibly for biomedical uses (Omura et al., 2001).
Antimicrobial and Antitumor Applications
- The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic activity. This study reveals the potential of these compounds in developing new therapeutic agents against various bacterial infections and cancer (Noolvi et al., 2014).
Environmental Chemistry
- A study on the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid highlights a green chemistry approach. This biodegradable and environmentally friendly bio-polymer catalyst aids in reducing operational hazards and environmental pollution, showcasing an application in sustainable chemistry (Mosaddegh et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that amines, such as this compound, are known to be good nucleophiles . They can interact with various biological targets, including proteins and enzymes, and can participate in a variety of biochemical reactions .
Mode of Action
Based on its amine group, it can be inferred that it may interact with its targets through nucleophilic reactions . For instance, amines can react with carbonyl compounds to form imines, a process that involves the formation of a double bond between carbon and nitrogen .
Biochemical Pathways
For example, they are involved in the synthesis of proteins, alkaloids, and other nitrogen-containing compounds .
Result of Action
Given its amine group, it can be inferred that it may participate in various biochemical reactions, potentially leading to changes in cellular functions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(aminomethyl)-3-methyl-2,3-dihydroinden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(13,7-12)10-5-3-2-4-9(8)10/h2-5,8,13H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGRIOPCCXHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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